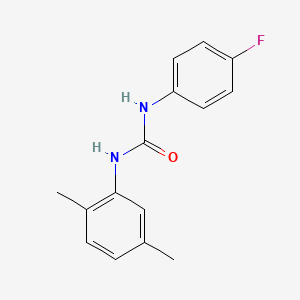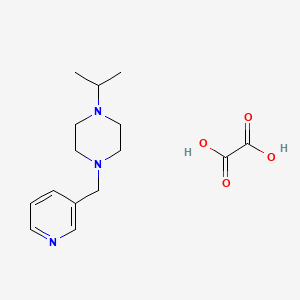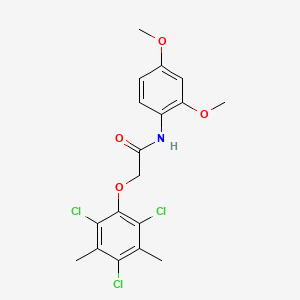![molecular formula C19H25NO2 B4953321 {4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol](/img/structure/B4953321.png)
{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol, also known as BMF, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BMF belongs to the class of benzylpiperidine derivatives, which have been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Mecanismo De Acción
The exact mechanism of action of {4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol is still not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress and inflammation, and the inhibition of cancer cell growth. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one of the limitations of this compound is its relatively low stability, which can lead to degradation over time. Another limitation of this compound is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of {4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol. One direction is to further investigate the mechanism of action of this compound and its interactions with various signaling pathways in the body. Another direction is to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its stability and cost-effectiveness.
Métodos De Síntesis
The synthesis of {4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol involves the reaction of 4-benzylpiperidine with 5-methyl-2-furfural in the presence of sodium borohydride as a reducing agent. The reaction proceeds through the reduction of the furfural group to the corresponding alcohol, followed by the formation of a hemiaminal intermediate, which is then reduced to this compound. The yield of this compound obtained through this method is around 70%, and the purity can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In psychiatry, this compound has been shown to possess anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Propiedades
IUPAC Name |
[4-benzyl-1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-16-7-8-18(22-16)14-20-11-9-19(15-21,10-12-20)13-17-5-3-2-4-6-17/h2-8,21H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZQOXFGCHSCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953245.png)

![11-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4953265.png)

![2-(3,4-dimethoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4953287.png)




![1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4953308.png)
![2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4953310.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-methoxy-2-oxoethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4953328.png)
![3-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4953332.png)
